molecular formula C22H25NO3 B14534640 Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)pentanoate CAS No. 62391-97-3

Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)pentanoate

Cat. No.: B14534640
CAS No.: 62391-97-3
M. Wt: 351.4 g/mol
InChI Key: YISBFTHGQGGOIQ-UHFFFAOYSA-N
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Description

Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)pentanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)pentanoate typically involves esterification reactions. One common method is the reaction between cyano(3-phenoxyphenyl)methanol and 2-(propan-2-yl)pentanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The cyano group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Cyano(3-phenoxyphenyl)methyl 3-methyl-2-(propan-2-yl)butanoate
  • Cyano(3-phenoxyphenyl)methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

Uniqueness

Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)pentanoate is unique due to its specific ester structure and the presence of both cyano and phenoxyphenyl groups

Properties

CAS No.

62391-97-3

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2-propan-2-ylpentanoate

InChI

InChI=1S/C22H25NO3/c1-4-9-20(16(2)3)22(24)26-21(15-23)17-10-8-13-19(14-17)25-18-11-6-5-7-12-18/h5-8,10-14,16,20-21H,4,9H2,1-3H3

InChI Key

YISBFTHGQGGOIQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)C)C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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